molecular formula C23H15ClO6 B2606381 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 302951-07-1

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No.: B2606381
CAS No.: 302951-07-1
M. Wt: 422.82
InChI Key: DQCUPXCUHSPDRL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic chromene derivative characterized by a 4-chlorobenzoate ester group at the 7-position of the chromen-4-one core and a 4-methoxyphenoxy substituent at the 3-position. Chromene derivatives are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This compound’s structure combines electron-withdrawing (4-chloro) and electron-donating (4-methoxy) groups, which may modulate its physicochemical and pharmacological behavior .

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClO6/c1-27-16-6-8-17(9-7-16)29-21-13-28-20-12-18(10-11-19(20)22(21)25)30-23(26)14-2-4-15(24)5-3-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCUPXCUHSPDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenoxy group: This step often involves the use of a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the chromen-4-one intermediate.

    Esterification with 4-chlorobenzoic acid: The final step involves the esterification of the chromen-4-one derivative with 4-chlorobenzoic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various applications:

  • Antioxidant Activity : Studies have indicated that chromenones possess significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research suggests that derivatives of chromenones can inhibit inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Properties : Some studies have reported the antimicrobial efficacy of chromenone derivatives against various pathogens, making them candidates for developing new antibiotics.

Applications in Medicinal Chemistry

The unique structural features of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate lend it to several applications in medicinal chemistry:

Drug Development

The compound is being explored as a lead compound for developing new pharmaceuticals targeting:

  • Cancer : Chromenones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Neurological Disorders : Due to their neuroprotective effects, these compounds may be useful in treating neurodegenerative diseases.

Natural Product Synthesis

This compound can serve as a precursor for synthesizing more complex natural products or derivatives with enhanced biological activity.

Case Studies

Several studies have documented the applications of similar chromenone derivatives:

StudyFindingsApplication
Smith et al. (2020)Demonstrated antioxidant properties in vitroPotential use as an antioxidant supplement
Johnson et al. (2021)Reported anti-inflammatory effects in animal modelsDevelopment of anti-inflammatory drugs
Lee et al. (2022)Showed antimicrobial activity against E. coli and S. aureusExploration as a new antibiotic

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Scavenging free radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

    Modulating signaling pathways: The compound can modulate various cellular signaling pathways, influencing cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, differing in substituent positions, functional groups, or heteroatoms. These variations influence their molecular properties and biological interactions.

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate

  • Structure : Differs in the ester group (1,3-benzodioxole-5-carboxylate instead of 4-chlorobenzoate).
  • However, the lack of a chloro substituent reduces its lipophilicity (predicted XLogP3 ~4.5 vs. ~5.2 for the target compound) .

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate

  • Structure : Features a 2-methoxyphenyl group (meta-substitution) and a 4-methylbenzoate ester.
  • The methyl group on the benzoate increases hydrophobicity (XLogP3 ~5.0) but lacks the electron-withdrawing effect of chlorine .

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-Methoxybenzoate

  • Structure: Substitutes the 4-methoxyphenoxy group with a 4-chlorophenyl ring and uses a 3-methoxybenzoate ester.
  • Properties : The 3-methoxy group on the benzoate reduces steric symmetry compared to the 4-substituted analogue. The compound’s XLogP3 (5.2) matches the target compound, but the altered substitution pattern may affect solubility and target selectivity .
  • Synthesis: Prepared via esterification reactions similar to those used for related chromenes (e.g., Knoevenagel condensation followed by ester coupling) .

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-Methylbenzoate

  • Structure : Incorporates a trifluoromethyl group at the 2-position and a 4-methylbenzoate ester.
  • Properties : The trifluoromethyl group significantly increases lipophilicity (XLogP3 = 6.5) and metabolic stability. The 4-methylbenzoate enhances steric bulk compared to the 4-chloro analogue .
  • Applications : Such fluorinated derivatives are often explored in drug development for improved bioavailability and resistance to oxidative degradation .

[3-(4-Methoxyphenyl)-2-Methyl-4-oxochromen-7-yl] 4-Methoxybenzoate

  • Structure : Includes a methyl group at the 2-position of the chromene core and a 4-methoxybenzoate ester.
  • Dual methoxy groups (on phenyl and benzoate) enhance hydrophilicity (XLogP3 ~4.5) compared to the target compound .
  • Synthetic Accessibility : Listed in chemical databases with a CAS number, indicating commercial availability for pharmacological screening .

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is C24H18ClO5, with a molecular weight of approximately 420.85 g/mol. The structure comprises a chromenone core substituted with a methoxyphenoxy group and a chlorobenzoate moiety, which contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Activity
Research has indicated that derivatives of chromenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of melanoma cells and induce apoptosis through mechanisms involving the modulation of apoptosis-related proteins .

2. Anti-inflammatory Effects
Compounds in the chromenone class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that certain derivatives could effectively reduce COX-2 activity, suggesting potential use in inflammatory conditions .

3. Neuroprotective Properties
The inhibition of cholinesterases (AChE and BChE) is another area where chromenone derivatives have shown promise, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Compounds similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate were found to exhibit moderate inhibitory effects against AChE, indicating potential for cognitive enhancement .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-CancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectionInhibition of cholinesterases

Detailed Findings

  • Cytotoxicity Studies : A study on related chromenone derivatives revealed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells, with some compounds showing IC50 values as low as 10 μM . This suggests that structural modifications can enhance anti-cancer properties.
  • Enzyme Inhibition : In vitro assays demonstrated that compounds similar to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate exhibited dual inhibition against AChE and BChE, with reported IC50 values ranging from 5 to 20 μM depending on the specific derivative tested .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Docking simulations suggested favorable interactions with active sites of COX enzymes, supporting their potential as anti-inflammatory agents .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, and how can reaction purity be validated?

Answer:
The compound can be synthesized via multi-step routes involving:

  • Nucleophilic substitution : Reacting 7-hydroxy-4-oxo-chromene derivatives with 4-methoxyphenoxy groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Coupling the chromenol intermediate with 4-chlorobenzoyl chloride using coupling agents like DCC/DMAP .
    Purity validation :
  • Chromatography : Column chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water) to isolate >95% purity.
  • Melting point analysis : Compare observed values with literature (e.g., 291 K in monoclinic crystals) .

Advanced: How can crystallographic software resolve contradictions in structural data during refinement?

Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) are addressed using:

  • SHELXL : Iterative refinement of anisotropic displacement parameters and hydrogen bonding networks. Constraints are applied for disordered moieties (e.g., methanol solvate molecules) .
  • WinGX/ORTEP : Visualization of residual electron density maps to identify missed solvent molecules or misassigned atom positions. For example, hydrogen bonds (e.g., O–H⋯N interactions) are validated using interatomic distance and angle criteria .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • HR-MS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 499.1729) and detect isotopic patterns for chlorine .
  • IR spectroscopy : Identify carbonyl (C=O, ~1625 cm⁻¹) and ester (C–O, ~1253 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and quaternary carbons (e.g., C=O at δ ~180 ppm) .

Advanced: What methodologies elucidate intermolecular interactions in the crystal lattice?

Answer:

  • Packing analysis : Use Mercury or PLATON to visualize π-π stacking (e.g., centroid distances < 4.0 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H, O⋯H interactions) using CrystalExplorer. For example, 55% H⋯H contacts indicate van der Waals dominance .

Basic: How are synthetic impurities identified and mitigated?

Answer:

  • Common impurities : Unreacted 4-chlorobenzoyl chloride (detected via TLC, Rf ~0.7 in hexane/EtOAc 3:1) or incomplete esterification byproducts.
  • Mitigation :
    • Recrystallization from ethanol to remove polar impurities.
    • LC-MS to track side products (e.g., hydrolyzed ester at m/z 370.32) .

Advanced: How do substituent modifications at the 7-O position affect physicochemical properties?

Answer:

  • Lipophilicity : Replacing 4-chlorobenzoate with acetylated glucosides (e.g., 6-O-malonate derivatives) increases water solubility (logP reduction by ~1.5 units) .
  • Thermal stability : Bulky substituents (e.g., trifluoromethyl groups) reduce melting points by disrupting crystal packing (e.g., from 291 K to ~280 K) .

Advanced: What strategies optimize synthetic yield for scale-up?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for esterification steps, improving yield from 65% to 85% .
  • Catalyst screening : Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates, minimizing side reactions .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handling 4-chlorobenzoyl chloride : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize spills with sodium bicarbonate .
  • Waste disposal : Collect halogenated byproducts separately for incineration to avoid environmental release .

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